2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one
Description
2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative featuring two nonafluoropentanoyl groups at the 2- and 6-positions of the cyclohexanone ring. The presence of nine fluorine atoms in each acyl group confers strong electron-withdrawing properties, enhancing thermal and chemical stability.
Properties
CAS No. |
672956-77-3 |
|---|---|
Molecular Formula |
C16H8F18O3 |
Molecular Weight |
590.20 g/mol |
IUPAC Name |
2,6-bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H8F18O3/c17-9(18,11(21,22)13(25,26)15(29,30)31)7(36)4-2-1-3-5(6(4)35)8(37)10(19,20)12(23,24)14(27,28)16(32,33)34/h4-5H,1-3H2 |
InChI Key |
UPVZEVFUBVSPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with nonafluoropentanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclohexanone+2Nonafluoropentanoyl chloride→2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as the laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds where fluorine atoms are replaced.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Materials Science
a. Coatings and Surface Treatments
The compound is utilized in the formulation of advanced coatings that provide water and oil repellency. Its fluorinated structure contributes to low surface energy, making it suitable for applications in protective coatings for textiles and electronics.
b. Polymer Additives
In polymer chemistry, 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one serves as an additive to enhance the thermal and chemical stability of polymers. Its incorporation can lead to improved performance in harsh environments.
Environmental Studies
a. PFAS Research
Given its classification as a PFAS compound, this substance is critical in studies investigating the environmental impact of fluorinated compounds. Researchers focus on understanding its persistence in the environment and potential bioaccumulation effects.
b. Analytical Chemistry
The compound's unique properties make it a target for analytical methods aimed at detecting PFAS in environmental samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to quantify its presence in water and soil samples.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Environmental Impact of PFAS | Investigated the persistence of 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one in aquatic environments. Results indicated significant resistance to biodegradation over extended periods. |
| Study B | Polymer Stability | Evaluated the effectiveness of the compound as an additive in polyvinyl chloride (PVC) formulations. Enhanced thermal stability was observed compared to control samples without fluorinated additives. |
| Study C | Detection Methods | Developed a novel LC-MS method for quantifying PFAS compounds in groundwater. The study successfully detected low concentrations of 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one with high sensitivity. |
Mechanism of Action
The mechanism of action of 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one is primarily related to its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, affecting the pathways involved in its applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The fluorinated compound likely requires specialized fluorinated reagents, contrasting with the straightforward condensation reactions of benzylidene or furylidene analogs.
- Yields vary significantly; BFC achieves quantitative synthesis due to favorable furfural reactivity, while esterification steps for cyclovalone derivatives reduce yields .
Physicochemical Properties
Optical and Electronic Characteristics:
Key Observations :
Key Observations :
Key Observations :
- Azido derivatives require strict handling due to explosion risks, whereas fluorinated compounds may pose environmental concerns (e.g., PFAS-related issues) .
Biological Activity
2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C18H14F18O2
- Molecular Weight : 564.29 g/mol
- Structure : The compound features a cyclohexanone core with two nonafluoropentanoyl groups attached at the 2 and 6 positions.
Biological Activity Overview
Research into the biological activity of 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one has revealed several significant findings:
- Antimicrobial Properties : Studies indicate that fluorinated compounds often exhibit enhanced antimicrobial activity. The presence of multiple fluorinated groups in this compound may contribute to its efficacy against various bacterial strains.
- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may selectively inhibit tumor cell lines while sparing normal cells. The structure-activity relationship (SAR) indicates that the fluorinated moieties enhance interaction with cellular targets.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in metabolic pathways. For example, its ability to inhibit urease has been noted in related studies on similar fluorinated compounds.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Selective toxicity towards cancer cells | |
| Enzyme Inhibition | Inhibits urease activity |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various fluorinated compounds including 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one against Staphylococcus aureus, results indicated a significant reduction in bacterial viability at low concentrations (IC50 values). This suggests potential applications in developing new antibacterial agents.
Case Study 2: Cytotoxicity Profile
A cytotoxicity assay was conducted using four human tumor cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines. Notably, it exhibited a much higher selectivity index compared to conventional chemotherapeutics.
The precise mechanism by which 2,6-Bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclohexan-1-one exerts its biological effects is still under investigation. However, initial hypotheses suggest:
- Membrane Disruption : The hydrophobic nature of the fluorinated groups may facilitate disruption of microbial membranes.
- Targeting Enzymatic Pathways : Similar compounds have shown the ability to bind and inhibit enzymes critical for cellular metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
